Betaprodine hydrochloride

Catalog No.
S1939966
CAS No.
49638-23-5
M.F
C16H24ClNO2
M. Wt
297.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaprodine hydrochloride

CAS Number

49638-23-5

Product Name

Betaprodine hydrochloride

IUPAC Name

[(3R,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

InChI

InChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16-;/m1./s1

InChI Key

LFLUADVCIBEPQJ-OALZAMAHSA-N

SMILES

CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl

Canonical SMILES

CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl

Isomeric SMILES

CCC(=O)O[C@@]1(CCN(C[C@H]1C)C)C2=CC=CC=C2.Cl

Betaprodine hydrochloride is a synthetic opioid analgesic that belongs to the class of compounds related to meperidine. It was first synthesized in 1963 and is recognized for its rapid onset and relatively short duration of action compared to other opioids. The chemical structure of betaprodine hydrochloride is characterized by a piperidine ring, which contributes to its pharmacological properties. This compound is primarily employed in medical settings for pain management, including obstetrics, pre-operative medication, and minor surgical procedures .

  • Oxidation: This compound can be oxidized to form corresponding N-oxides.
  • Reduction: Reduction reactions can yield various alcohol derivatives.
  • Substitution: Betaprodine hydrochloride can undergo nucleophilic substitution reactions, where the ester group may be replaced by other nucleophiles. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide as a nucleophile.

The primary mechanism of action of betaprodine hydrochloride involves its affinity for mu-opioid receptors in the central nervous system. Upon binding to these receptors, the compound inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The activation of mu-opioid receptors reduces cyclic AMP levels and decreases neuronal excitability, which contributes to its pain-relieving effects. Studies have indicated that betaprodine hydrochloride exhibits a potency approximately 50 times greater than that of morphine .

The synthesis of betaprodine hydrochloride involves several key steps:

  • Starting Material: The process begins with norpethidine, which is an N-demethylated derivative of pethidine.
  • Reduction: Norpethidine is subjected to a series of reactions involving reducing agents and palladium catalysts.
  • Formation of Intermediate: The resultant product undergoes treatment with hydrochloric acid to yield betaprodine hydrochloride.
  • Characterization: The final product is characterized using various analytical techniques such as high-performance liquid chromatography and mass spectrometry .

Research on betaprodine hydrochloride has highlighted its interactions with various substances:

  • Opioid Receptors: Its primary interaction occurs at mu-opioid receptors, where it acts as a selective agonist.
  • Drug Interactions: As with many opioids, betaprodine may interact with other central nervous system depressants, potentially enhancing effects such as sedation and respiratory depression.
  • Safety Profile: While it has shown efficacy in pain management, the compound also presents risks typical of opioids, including dependency and adverse effects like nausea and constipation .

Betaprodine hydrochloride shares structural similarities with several other opioid analgesics. Here are some comparable compounds:

CompoundSimilarityUnique Characteristics
MeperidineStructurally related; both are synthetic opioidsFaster onset but shorter duration compared to meperidine
AlphaprodineStereochemical isomersDifferent stereochemistry affects pharmacological effects
FentanylPotent opioid analgesicsFentanyl is significantly more potent but slower onset than betaprodine

Betaprodine's unique attributes—such as its rapid onset of action—distinguish it from these similar compounds, making it valuable in clinical settings where quick analgesic effects are required .

The phenylpiperidine class of synthetic opioids originated with the 1938 synthesis of pethidine (meperidine) by Otto Eisleb, marking the first fully synthetic opioid analgesic. This breakthrough demonstrated that non-morphinan structures could mimic morphine’s analgesic effects, sparking interest in structural analogs. By the 1940s, researchers at Hoffmann-La Roche developed prodine, introducing stereoisomerism into the phenylpiperidine scaffold. Prodine exists as two geometric isomers: alphaprodine (cis-methyl/phenyl configuration) and betaprodine (trans-methyl/phenyl configuration). Betaprodine emerged as the more potent isomer, with studies in the 1950s showing it to be 5–8× stronger than morphine in rodent models.

The structural evolution continued with fentanyl (1959), a 4-anilinopiperidine derivative that became a cornerstone of modern anesthesia. These developments underscored the phenylpiperidine scaffold’s versatility, enabling modifications to optimize receptor binding kinetics and metabolic stability.

Classification and Nomenclature of Betaprodine Hydrochloride

Betaprodine hydrochloride (IUPAC: [(3R,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate hydrochloride) belongs to the 3-methyl-4-phenylpiperidine subclass of synthetic opioids. Its classification includes:

  • Chemical: Piperidine derivative with trans-methyl/phenyl stereochemistry
  • Pharmacological: Full µ-opioid receptor agonist
  • Legal: Schedule I controlled substance under UN Single Convention protocols

The trans configuration at C3 and C4 positions critically enhances µ-receptor binding affinity compared to the cis isomer (alphaprodine). X-ray crystallography studies confirm that this stereochemistry allows optimal interaction with the receptor’s hydrophobic pocket.

Historical Research Significance

Betaprodine’s development in the 1940s–1950s advanced three key areas of opioid pharmacology:

  • Structure-Activity Relationships (SAR):

    • 3-methyl substitution increased potency 10-fold vs. pethidine
    • Trans configuration improved µ-receptor binding (Ki = 1.2 nM) vs. cis (Ki = 37 nM)
  • Metabolic Pathways:

    • Rapid N-demethylation by CYP3A4 produces norbetaprodine (t1/2 = 45 min)
    • Esterase-mediated hydrolysis of the propionyl group limits duration of action
  • Stereochemical Optimization:

    • Resolution of racemic mixtures via chiral chromatography enabled isolation of (+)-betaprodine (EC50 = 0.8 nM)

Despite its potency, betaprodine’s clinical development was halted due to rapid metabolism and the emergence of safer alternatives like fentanyl.

Regulatory Classification and Research Status

Betaprodine hydrochloride is classified as:

AgencyClassificationReference
U.S. DEASchedule I (ACSCN: 9611)
UNODCList I Precursor
Singapore MDAClass A Controlled Drug

Current research applications focus on:

  • Receptor Binding Studies: [11H]-betaprodine analogs for µ-opioid receptor mapping
  • Metabolic Profiling: CYP3A4/5 interaction analysis using LC-MS/MS
  • Structural Modeling: Molecular dynamics simulations of trans-piperidines

Ongoing synthesis improvements aim to reduce synthetic complexity while maintaining stereochemical purity.

Molecular Structure and Formula

Betaprodine hydrochloride represents a racemic trans-isomer of prodine, characterized by its distinctive piperidine ring structure with a quaternary carbon center bearing both a phenyl group and a propionate ester substituent [1] [2]. The compound exhibits the molecular formula C16H23NO2·HCl with a molecular weight of 297.82 grams per mole [1] [2]. The free base form of betaprodine possesses the molecular formula C16H23NO2 and a molecular weight of 261.36 grams per mole [3] [4].

The structural representation of betaprodine hydrochloride can be expressed through the SMILES notation: Cl.CCC(=O)O[C@@]1(CCN(C)C[C@H]1C)C2=CC=CC=C2 [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name for the free base is [(3R,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate [3]. The compound is assigned the Chemical Abstracts Service (CAS) registry number 49638-23-5 and bears the Drug Enforcement Administration (DEA) number 9611 [5] [3].

The InChI identifier for betaprodine hydrochloride is InChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16-;/m1./s1, with the corresponding InChIKey being LFLUADVCIBEPQJ-OALZAMAHSA-N [1] [2].

Table 1: Molecular Structure and Formula Data

PropertyValue
Molecular FormulaC16H23NO2·HCl
Molecular Weight (g/mol)297.82
CAS Registry Number49638-23-5
DEA Number9611
SMILESCl.CCC(=O)O[C@@]1(CCN(C)C[C@H]1C)C2=CC=CC=C2
InChIInChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16-;/m1./s1
InChIKeyLFLUADVCIBEPQJ-OALZAMAHSA-N
StereochemistryRacemic
Optical Activity(+/-)
Defined Stereocenters2/2
E/Z Centers0

Physical and Chemical Properties

Betaprodine hydrochloride manifests as a white to off-white crystalline solid at room temperature [6]. The compound exhibits a melting point range of 191-193 degrees Celsius with decomposition [6]. The crystalline form can be obtained from methyl ethyl ketone as the recrystallization solvent, producing well-defined crystals suitable for analytical characterization [5].

The solubility profile of betaprodine hydrochloride demonstrates limited aqueous solubility, being classified as slightly soluble in water [6]. Similarly, the compound exhibits slight solubility in organic solvents including chloroform and methanol [6]. The molecular charge at physiological conditions is neutral, with no net ionic character in the salt form [1] [2].

The compound demonstrates specific optical rotation characteristics, denoted as (+/-), indicating the presence of both dextrorotatory and levorotatory enantiomers in equal proportions within the racemic mixture [1] [2]. The molecule contains two defined stereocenters out of two possible positions, contributing to its stereochemical complexity [1] [2].

Table 2: Physical and Chemical Properties

PropertyValue
AppearanceWhite to Off-White Solid
Melting Point (°C)191-193 (dec.)
Crystal FormCrystals from methyl ethyl ketone
Solubility in WaterSlightly soluble
Solubility in ChloroformSlightly soluble
Solubility in MethanolSlightly soluble
Charge0
State at Room TemperatureSolid

Salt Forms and Crystalline Characteristics

Betaprodine exists in multiple salt forms, with the hydrochloride salt being the most extensively characterized derivative [5] [6]. The hydrochloride salt formation occurs through the protonation of the tertiary nitrogen atom within the piperidine ring system by hydrochloric acid, resulting in the formation of an ionic salt with enhanced stability and handling characteristics compared to the free base form.

The crystalline structure of betaprodine hydrochloride has been characterized through various analytical techniques. The compound crystallizes in a specific lattice arrangement when precipitated from methyl ethyl ketone, producing crystals with a melting point range of 191-193 degrees Celsius [6]. An alternative crystallization method utilizing acetone and methanol as mixed solvents has been reported to yield crystals with a slightly higher melting point of 199-200 degrees Celsius [5].

The distinction between betaprodine hydrochloride and its geometric isomer alphaprodine hydrochloride becomes evident through their crystalline properties. Alphaprodine hydrochloride exhibits a significantly higher melting point of 220-221 degrees Celsius when crystallized from acetone, demonstrating the impact of stereochemical configuration on solid-state properties [5] [7].

Table 3: Comparative Analysis of Prodine Isomers

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Configuration
Betaprodine HydrochlorideC16H23NO2·HCl297.82191-193Trans (β-isomer)
Alphaprodine HydrochlorideC16H23NO2·HCl297.82220-221Cis (α-isomer)
Betaprodine (free base)C16H23NO2261.36Not specifiedTrans (β-isomer)
Alphaprodine (free base)C16H23NO2261.36Not specifiedCis (α-isomer)

Stability and Degradation Pathways

The thermal stability of betaprodine hydrochloride is characterized by its decomposition temperature range of 191-193 degrees Celsius [6]. The compound undergoes thermal degradation when heated beyond its melting point, similar to other piperidine-based pharmaceutical compounds that typically exhibit temperature-dependent decomposition pathways.

The stability profile of betaprodine hydrochloride is influenced by environmental factors including temperature, humidity, and chemical environment. The hydrochloride salt form provides enhanced stability compared to the free base, as salt formation typically increases the crystalline lattice energy and reduces volatility. The compound should be stored under controlled conditions to prevent degradation and maintain chemical integrity over extended periods.

Comparative analysis with structurally related compounds suggests that betaprodine hydrochloride may undergo similar degradation pathways to other piperidine esters, potentially involving hydrolysis of the ester linkage, oxidation of the piperidine nitrogen, or thermal rearrangement of the quaternary carbon center. However, specific degradation studies and kinetic parameters for betaprodine hydrochloride are not extensively documented in the available literature, representing an area requiring further investigation for comprehensive understanding of its chemical stability profile.

Betaprodine hydrochloride exists as a racemic mixture with the molecular formula C₁₆H₂₃NO₂·HCl and a molecular weight of 297.82 g/mol [1]. The compound exhibits optical activity designated as (+/-) and contains two defined stereocenters within its molecular structure [1] [2]. The stereochemical configuration of betaprodine is fundamentally distinguished by its classification as the β-isomer (cis-isomer) of 1,3-dimethyl-4-phenyl-4-propionoxypiperidine [3].

The stereoisomeric configuration is characterized by the cis relationship between the methyl group at carbon-3 and the phenyl group at carbon-4 of the piperidine ring [3]. This configuration contrasts with alphaprodine, which exhibits a trans relationship between these same substituents [3] [4]. The stereochemical differences between these isomers are critical to their pharmacological properties, with betaprodine demonstrating significantly enhanced analgesic activity compared to its alpha counterpart [5].

Chemical analysis reveals that betaprodine possesses the stereochemical designation as β-1,3-dimethyl-4-phenyl-4-propionoxypiperidine, with the beta designation specifically referring to the spatial arrangement of substituents around the piperidine ring system [3]. The compound's IUPAC nomenclature reflects its stereochemical complexity: (3R,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl propanoate for one enantiomer and (3S,4S)-1,3-dimethyl-4-phenylpiperidin-4-yl propanoate for the other [6] [7].

Conformational Analysis and Molecular Modeling

The conformational analysis of betaprodine reveals a preferential adoption of the chair conformation for the piperidine ring system [8]. This conformational preference is consistent across different salt forms of the compound, as demonstrated in crystallographic studies of both the hydrobromide and hydrochloride salts [8] [9]. The chair conformation provides optimal stability through minimization of steric interactions between ring substituents.

Molecular modeling studies indicate that the phenyl ring at carbon-4 occupies an equatorial position in the preferred chair conformation, while the propionoxy chain maintains an axial orientation [8]. This spatial arrangement differs significantly from the stereochemical predictions based solely on thermodynamic considerations, suggesting that specific intramolecular interactions contribute to the observed conformational preferences.

The methyl group at carbon-3 adopts an axial position in the chair conformation, creating a cis relationship with the phenyl group at carbon-4 [8]. This axial positioning of the methyl group is thermodynamically less favorable than an equatorial arrangement but is stabilized by the overall molecular geometry and intermolecular interactions within the crystal lattice [10] [4].

Conformational analysis through spectroscopic methods has revealed that betaprodine exhibits distinct infrared absorption characteristics that differentiate it from stereoisomers formed in minor proportions during synthesis [10] [11]. These spectroscopic differences provide evidence for the conformational consistency of betaprodine across different environments and support the structural assignments derived from crystallographic analyses.

Crystal Structure Determination

The crystal structure of betaprodine hydrobromide was determined through three-dimensional X-ray diffraction analysis using the heavy-atom method [8]. The structural refinement achieved an R-factor of 0.10 through three cycles of differential synthesis, with hydrogen atom positions located through three-dimensional difference synthesis [8]. The crystals belong to the orthorhombic crystal system, providing a well-defined framework for precise structural analysis.

The crystal structure confirms that the betaprodine molecule maintains the chair conformation of the piperidine ring with specific substituent orientations [8]. The phenyl ring occupies an equatorial position, while the propionoxy chain extends axially from carbon-4 [8]. Most significantly, the methyl group at carbon-3 is positioned axially, creating the characteristic cis relationship with the phenyl group that defines the beta configuration [8].

Crystallographic analysis reveals that the molecular packing within the crystal lattice is influenced by intermolecular hydrogen bonding interactions involving the protonated nitrogen of the piperidine ring and the bromide counterion [8]. These interactions contribute to the overall stability of the crystal structure and provide insights into the molecular recognition properties of betaprodine.

The crystal structure determination has been extended to include the hydrochloride salt form, which exhibits the same molecular configuration and conformation as observed in the hydrobromide crystals [9]. This consistency across different salt forms demonstrates the inherent stability of the beta configuration and supports the structural assignments derived from the initial crystallographic studies.

Comparative Analysis with Alphaprodine Stereochemistry

The comparative analysis of alphaprodine and betaprodine stereochemistry reveals fundamental differences in their spatial arrangements and resulting pharmacological properties [3] [4]. While both compounds share the same molecular formula and basic structural framework, their stereochemical configurations at carbon-3 create distinct three-dimensional molecular shapes with significantly different biological activities.

Alphaprodine exhibits a trans configuration between the methyl group at carbon-3 and the phenyl group at carbon-4, with the methyl group occupying an equatorial position in the chair conformation [3] [4]. This configuration results in a more extended molecular geometry compared to betaprodine, which influences both the compound's receptor binding properties and metabolic stability [4].

The stereochemical differences between these isomers are reflected in their differential solubility properties in organic solvents, which serves as the basis for their separation during synthesis [3]. The cis configuration of betaprodine creates a more compact molecular structure that exhibits distinct intermolecular interactions compared to the trans configuration of alphaprodine.

Pharmacological studies demonstrate that betaprodine possesses analgesic activity that is 5-6 times greater than that of alphaprodine [5] [12]. This enhanced potency is attributed to the improved receptor binding affinity resulting from the cis configuration, which provides a better conformational match with the opioid receptor binding site [4]. The axial positioning of the methyl group in betaprodine contributes to this enhanced activity through favorable steric interactions with the receptor environment.

Structure-Activity Relationships based on Stereochemical Configuration

The structure-activity relationships of betaprodine are fundamentally governed by its stereochemical configuration, with the cis arrangement of substituents providing optimal interaction with opioid receptors [4] [5]. The axial positioning of the methyl group at carbon-3 creates a sterically favorable environment for receptor binding, contributing to the compound's enhanced analgesic potency compared to alphaprodine.

The equatorial positioning of the phenyl group in betaprodine facilitates optimal aromatic interactions with the receptor binding site, while the axial orientation of the propionoxy chain provides accessibility for metabolic processes [4]. This spatial arrangement contributes to both the compound's pharmacological activity and its metabolic profile, with betaprodine demonstrating faster hydrolysis rates compared to alphaprodine [4].

The chair conformation of the piperidine ring system provides a stable structural framework that maintains the optimal spatial relationships between functional groups [8]. This conformational stability is crucial for consistent receptor binding and contributes to the compound's predictable pharmacological properties [13].

The stereochemical configuration of betaprodine influences its interaction with specific amino acid residues within the opioid receptor binding site, with the cis arrangement providing enhanced complementarity compared to the trans configuration of alphaprodine [4]. These structure-activity relationships demonstrate the critical importance of stereochemical precision in analgesic drug design and highlight the superior pharmacological profile of the beta isomer.

Other CAS

49638-23-5

Wikipedia

Betaprodine hydrochloride

Dates

Last modified: 08-16-2023

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